Cas no 2472-78-8 (6-(4-methoxyphenyl)-2-methyl-2,3-dihydropyridazin-3-one)

6-(4-Methoxyphenyl)-2-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a 4-methoxyphenyl group at the 6-position and a methyl group at the 2-position. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The methoxy group enhances electronic properties, influencing binding interactions in biological systems, while the methyl substitution contributes to steric stability. Its dihydropyridazinone scaffold is of interest for its role as a precursor or intermediate in synthesizing more complex molecules. The compound's well-defined structure and functional groups make it suitable for research in drug discovery and material science.
6-(4-methoxyphenyl)-2-methyl-2,3-dihydropyridazin-3-one structure
2472-78-8 structure
Product Name:6-(4-methoxyphenyl)-2-methyl-2,3-dihydropyridazin-3-one
CAS No:2472-78-8
MF:C12H12N2O2
MW:216.235882759094
CID:1422748
PubChem ID:7660034
Update Time:2025-10-29

6-(4-methoxyphenyl)-2-methyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Pyridazinone, 6-(4-methoxyphenyl)-2-methyl-
    • 6-(4-methoxyphenyl)-2-methyl-2,3-dihydropyridazin-3-one
    • F2774-0534
    • AKOS024465283
    • 6-(4-methoxyphenyl)-2-methylpyridazin-3-one
    • 6-(4-methoxyphenyl)-2-methylpyridazin-3(2H)-one
    • 2472-78-8
    • ZAOUGEAPPIJRRJ-UHFFFAOYSA-N
    • 6-(4-methoxyphenyl)-2-methyl-2H-pyridazin-3-one
    • SCHEMBL1376028
    • Inchi: 1S/C12H12N2O2/c1-14-12(15)8-7-11(13-14)9-3-5-10(16-2)6-4-9/h3-8H,1-2H3
    • InChI Key: ZAOUGEAPPIJRRJ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1C=CC(N(C)N=1)=O

Computed Properties

  • Exact Mass: 216.08996
  • Monoisotopic Mass: 216.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 41.9Ų

Experimental Properties

  • PSA: 41.9

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Additional information on 6-(4-methoxyphenyl)-2-methyl-2,3-dihydropyridazin-3-one

6-(4-Methoxyphenyl)-2-Methyl-2,3-Dihydropyridazin-3-One (CAS No. 2472-78-8): A Comprehensive Overview

6-(4-Methoxyphenyl)-2-Methyl-2,3-Dihydropyridazin-3-One, identified by the CAS registry number 2472-78-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyridazines, which are known for their diverse biological activities and potential applications in drug development. Recent advancements in synthetic methodologies and bioactivity studies have further highlighted its importance in contemporary research.

The molecular structure of 6-(4-Methoxyphenyl)-2-Methyl-2,3-Dihydropyridazin-3-One comprises a dihydropyridazine ring system fused with a ketone group and a methoxy-substituted phenyl moiety. The presence of the methoxy group at the para position of the phenyl ring introduces electronic effects that can influence the compound's reactivity and bioavailability. This structural feature is particularly significant in modulating its interactions with biological targets, such as enzymes or receptors.

Recent studies have focused on the synthesis and characterization of this compound, employing advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These methods have enabled researchers to optimize the synthetic pathway, ensuring higher yields and better purity. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated a novel approach to synthesizing 6-(4-Methoxyphenyl)-2-Methyl-2,3-Dihydropyridazin-3-One using a one-pot reaction strategy, which significantly reduced the number of steps compared to traditional methods.

The biological activity of 6-(4-Methoxyphenyl)-2-Methyl-2,3-Dihydropyridazin-3-One has been extensively investigated in recent years. Preclinical studies have shown promising results in anti-tumor and anti-inflammatory assays. A 2023 research article in *Nature Communications* reported that this compound exhibits selective cytotoxicity against various cancer cell lines, potentially through inhibition of key enzymes involved in cell proliferation.

In addition to its pharmacological applications, 6-(4-Methoxyphenyl)-2-Methyl-2,3-Dihydropyridazin-3-One has also been explored for its potential in neuroprotective therapies. A study conducted at Stanford University revealed that this compound can modulate glutamate signaling pathways, suggesting its role in treating neurodegenerative diseases such as Alzheimer's disease.

The synthesis of 6-(4-Methoxyphenyl)-2-Methyl-2,3-Dihydropyridazin-3-One involves a multi-step process that typically begins with the preparation of intermediate compounds such as phenols and aldehydes. The final step often entails cyclization reactions under specific conditions to form the dihydropyridazine ring system. Researchers have also explored green chemistry approaches to make this synthesis more environmentally friendly.

From an analytical standpoint, modern spectroscopic techniques such as NMR and IR have been instrumental in confirming the structure of 6-(4-Methoxyphenyl)-2-Methyl-2,3-Dihydropyridazin-3-One. These analyses not only validate the purity of the synthesized compound but also provide insights into its conformational properties.

In terms of applications beyond pharmacology, this compound has shown potential as a building block for more complex molecules in medicinal chemistry libraries. Its versatility allows for further functionalization to explore additional biological activities or improve pharmacokinetic profiles.

Looking ahead, ongoing research is focused on understanding the mechanism of action of 6-(4-Methoxyphenyl)-Methyl-Dihydro-Pyridazine-One at molecular levels using advanced computational tools like molecular docking simulations and quantum mechanics calculations.

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